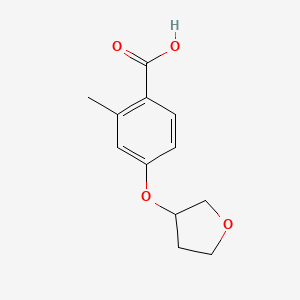
2-Methyl-4-(oxolan-3-yloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(oxolan-3-yloxy)benzoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a methyl group, and the hydrogen atom at the 4-position is replaced by an oxolan-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxolan-3-yloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-methyl-4-hydroxybenzoic acid with oxolan-3-ol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 2-methyl-4-(oxolan-3-yloxy)benzyl alcohol or aldehyde.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Methyl-4-(oxolan-3-yloxy)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(oxolan-3-yloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(oxolan-3-yloxy)benzoic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzoic acid: Similar structure but lacks the oxolan-3-yloxy group at the 4-position.
4-(Nonyloxy)benzoic acid: Similar structure but with a different alkoxy group at the 4-position.
Uniqueness
2-Methyl-4-(oxolan-3-yloxy)benzoic acid is unique due to the presence of both the methyl group and the oxolan-3-yloxy group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-methyl-4-(oxolan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C12H14O4/c1-8-6-9(2-3-11(8)12(13)14)16-10-4-5-15-7-10/h2-3,6,10H,4-5,7H2,1H3,(H,13,14) |
Clé InChI |
ZXPRRUMDBPFDTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2CCOC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


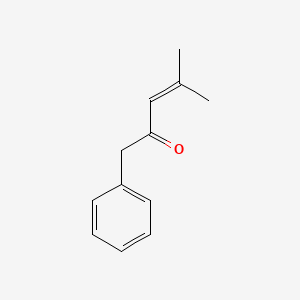
![(2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)
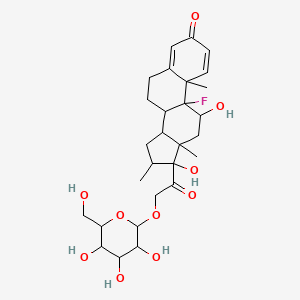
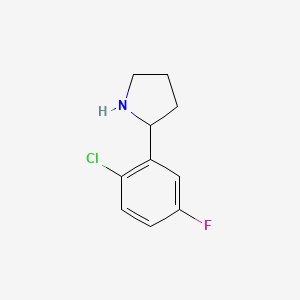
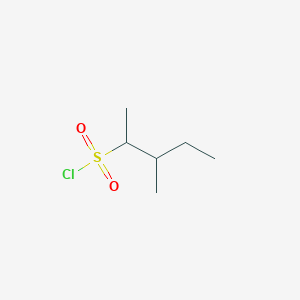
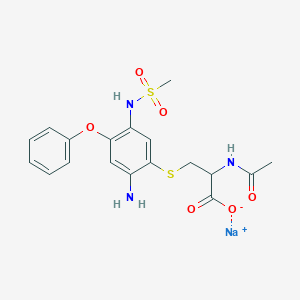
![4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
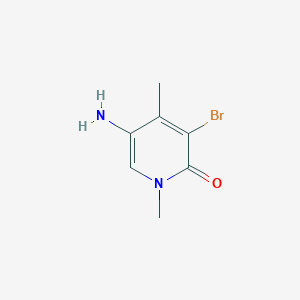
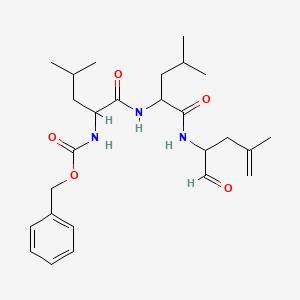
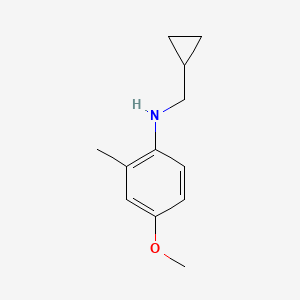
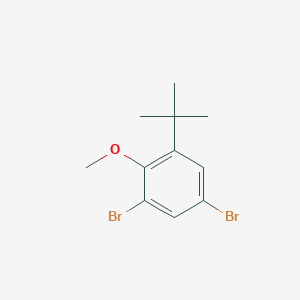
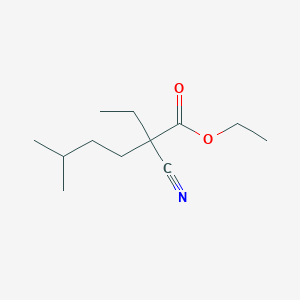
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
